Methyl 5-bromothiophene-2-carboxylate

Suzuki-Miyaura Coupling Phase-Transfer Catalysis Heterocyclic Synthesis

Inconsistent cross-coupling yields undermine thiophene library synthesis when suboptimal halogen substituents are used. Methyl 5-bromothiophene-2-carboxylate (CAS 62224-19-5) resolves this via its C5-bromo reactivity 'sweet spot'-more reactive than chloro analogs in oxidative addition yet photochemically inert versus iodo derivatives. • Validated 91% Suzuki-Miyaura yield under phase-transfer catalysis conditions • Solid-state format enables automated weighing for parallel medicinal chemistry • Documented precursor to trisubstituted isoxazole FXR antagonists. Supplied at ≥98% purity with full analytical documentation.

Molecular Formula C6H5BrO2S
Molecular Weight 221.07 g/mol
CAS No. 62224-19-5
Cat. No. B104149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromothiophene-2-carboxylate
CAS62224-19-5
Synonyms5-Bromo-2-thiophenecarboxylic Acid Methyl Ester;  2-Bromo-5-(methoxycarbonyl)thiophene;  5-Bromothiophene-2-carboxylic Acid Methyl Ester;  Methyl 2-Bromo-5-thiophenecarboxylate
Molecular FormulaC6H5BrO2S
Molecular Weight221.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(S1)Br
InChIInChI=1S/C6H5BrO2S/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3
InChIKeyQLWUHAQCKDHUNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-bromothiophene-2-carboxylate Overview


Methyl 5-bromothiophene-2-carboxylate (CAS 62224-19-5) is a brominated thiophene ester with the molecular formula C₆H₅BrO₂S (MW 221.07 g/mol) [1]. It serves as a multifaceted intermediate in organic synthesis, particularly prized for its reactivity in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings, where the C5-bromo substituent acts as an efficient leaving group for aryl-aryl bond formation [2]. Beyond cross-coupling, it is a documented precursor in the synthesis of trisubstituted isoxazole derivatives that function as nonsteroidal Farnesoid X Receptor (FXR) antagonists, highlighting its relevance in medicinal chemistry programs targeting metabolic disorders [3]. Its solid physical state at ambient temperature (mp 60-64 °C) and well-characterized spectroscopic profile further facilitate its use in both academic and industrial research settings .

Pd
Suzuki-Miyaura cross-coupling intermediate. The C5-bromo substituent supports Pd-catalyzed aryl-aryl bond formation.
SAR
Medicinal chemistry building block. Reported precursor for trisubstituted isoxazole FXR antagonist scaffolds.
Relevance for metabolic disorder target studies.
S
Solid-state handling fit. Crystalline at ambient temperature supports automated dispensing and recrystallization purification.

Why Substitution with Analogs Fails


Interchanging halogenated thiophene-2-carboxylate esters without rigorous validation introduces quantifiable risk in cross-coupling efficiency, photochemical stability, and coordination chemistry outcomes. The C5-bromo substituent in methyl 5-bromothiophene-2-carboxylate occupies a critical reactivity 'sweet spot': it is significantly more reactive in oxidative addition with Pd(0) catalysts than the chloro analog, yet avoids the photolability and thermal instability often associated with the iodo derivative [1][2]. Furthermore, replacing the thiophene core with a furan ring demonstrably alters coupling yields under identical phase-transfer catalysis conditions [2]. Even subtle changes, such as switching from a bromo to a chloro substituent, have been shown to fundamentally alter supramolecular architectures in lead(II) coordination complexes [3]. The evidence below quantifies these differentiation points to enable data-driven procurement decisions.

Chloro analog
Lower Pd oxidative addition reactivity may reduce coupling efficiency and require specialized ligands.
Iodo analog
Photochemical lability may introduce uncontrolled side reactions under ambient light.
Furan core
Heterocycle replacement may alter catalyst performance, with reported yield differences in phase-transfer Suzuki coupling.

Quantitative Comparison Evidence


Suzuki Coupling: Outperforms Furan Analog

Under phase-transfer catalysis (PTC) Suzuki coupling conditions with carbonate base, methyl 5-bromothiophene-2-carboxylate achieved a 91% isolated yield, directly outperforming methyl 5-bromofuran-2-carboxylate, which yielded 89%. Furthermore, the use of PTC proved critical for ester substrates: non-PTC Suzuki couplings on esters in the same patent study yielded only 33-60%, indicating a >30% absolute yield advantage when PTC conditions are applied to this bromothiophene ester [1]. This demonstrates a quantifiable superiority over the 2-furan analog and underscores the importance of the thiophene scaffold for optimal Pd-catalyzed cross-coupling.

PTC Suzuki yield vs. furan
Head-to-head
91% vs 89%
Reported higher coupling efficiency over furan analog.
Non-PTC yields dropped to 33-60% for ester substrates.
Suzuki-Miyaura Coupling Phase-Transfer Catalysis Heterocyclic Synthesis

Photostability vs. Iodo Analog

In a comparative photochemical arylation study, methyl 5-bromothiophene-2-carboxylate was found to be completely unreactive upon irradiation, whereas methyl 5-iodothiophene-2-carboxylate furnished aryl and heteroaryl derivatives in good yields under identical photochemical conditions. This differential reactivity is attributed to the proposed exciplex mechanism and the distinct intersystem crossing efficiencies of the two halogenated analogs [1]. The bromo derivative's photostability is a critical differentiator for synthetic routes where controlled thermal activation is desired over uncontrolled photochemical pathways.

Photostability vs. iodo
Head-to-head
Photochemically inert
Supports use where light-induced side reactions must be avoided.
Iodo analog reacted productively under identical irradiation.
Photochemistry Excited-State Reactivity Heteroaryl Halide Stability

Solid-State Handling Advantage

Methyl 5-bromothiophene-2-carboxylate is a crystalline solid at room temperature, with a reported melting point of 60–64 °C (lit. 62 °C) [1]. In contrast, methyl 5-chlorothiophene-2-carboxylate (CAS 35475-03-7) is a liquid at ambient temperature (mp 16.5–18 °C) . This physical state difference provides a distinct practical advantage: the bromo derivative can be purified by simple recrystallization, while the chloro analog typically requires distillation or column chromatography, adding operational complexity and cost. The solid state also facilitates accurate weighing, storage stability, and safer handling in automated synthesis platforms.

Solid-state advantage
Cross-study
Solid vs Liquid at RT
Recrystallization-compatible format simplifies purification workflow.
Chloro analog is a liquid; mp differential ~44 °C.
Physicochemical Properties Solid-Phase Handling Laboratory-Scale Purification

Broader Cross-Coupling Reactivity vs. Chloro Analog

In palladium-catalyzed Suzuki-Miyaura cross-coupling, the relative reactivity of aryl halides follows the established trend: Ar-I > Ar-Br >> Ar-Cl, reflecting the decreasing ease of oxidative addition to Pd(0). Literature surveys demonstrate that aryl bromides and iodides generally produce high yields, whereas aryl chlorides deliver only moderate-to-good yields requiring specialized ligands (e.g., electron-rich, sterically bulky phosphines) [1]. Methyl 5-bromothiophene-2-carboxylate, as an aryl bromide, occupies an optimal position: more reactive than its chloro counterpart, yet more stable and less costly than the iodo analog. This is supported by a study on the Suzuki coupling of 5-bromothiophene-2-carboxylic acid derivatives, where moderate-to-good yields were achieved using standard Pd catalysts without the need for expensive specialized ligand systems [2].

Reactivity vs. chloro
Class-level
Ar-Br >> Ar-Cl
Broader catalyst compatibility without specialized ligand screening.
Qualitative oxidative addition trend supports bromide selection.
Cross-Coupling Reactivity Suzuki-Miyaura Oxidative Addition C-X Bond Activation

Key Application Scenarios


High-Throughput PTC Suzuki Coupling

Methyl 5-bromothiophene-2-carboxylate is ideally suited for medicinal chemistry parallel synthesis programs employing phase-transfer catalyzed Suzuki coupling. Its validated 91% yield under PTC conditions [1] provides a robust foundation for building diverse biaryl libraries. The solid-state nature facilitates automated weighing and dispensing, while the high yield minimizes the need for chromatographic purification of screening compounds.

Photostable Intermediate Synthesis

For synthetic schemes involving extended ambient-light exposure or sequences where photochemical side reactions must be suppressed, methyl 5-bromothiophene-2-carboxylate is preferred over the iodo analog. Its demonstrated photochemical inertness [1] ensures reliable thermal-only reactivity profiles, essential for process chemistry scale-up where precise control of reaction initiation is required.

Supramolecular Material Synthesis

When designing metal-organic frameworks (MOFs) or coordination polymers, the choice between chloro- and bromo-substituted thiophene carboxylate ligands leads to structurally divergent outcomes [1]. Researchers seeking specific halogen-bonding interactions (e.g., Br···π contacts) and predictable supramolecular architectures should select the bromo derivative for its demonstrated ability to influence crystal packing and dimensionality in Pb(II) complexes.

FXR Antagonist Programs

In drug discovery programs targeting Farnesoid X Receptor (FXR) modulation, methyl 5-bromothiophene-2-carboxylate serves as a key precursor for trisubstituted isoxazoles [1]. Its reliable Suzuki coupling performance supports the rapid exploration of structure-activity relationships (SAR) around the isoxazole core, while its purity profile and solid-state handling reduce variability in biological assay preparation.

Application
Selection Property
Validation Focus
Parallel synthesis via PTC Suzuki
High reported yield under phase-transfer conditions
Mass efficiency and purification reduction
Light-exposed synthetic routes
Demonstrated photochemical inertness
Thermal-only reactivity control
Coordination polymer design
Bromo-specific supramolecular interactions
Crystal packing architecture review
FXR antagonist SAR exploration
Reliable isoxazole precursor reactivity
Biological assay preparation consistency

Technical Documentation Hub

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